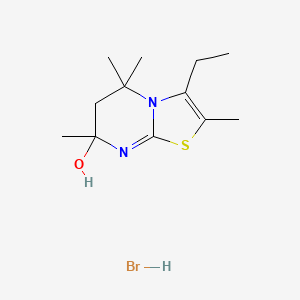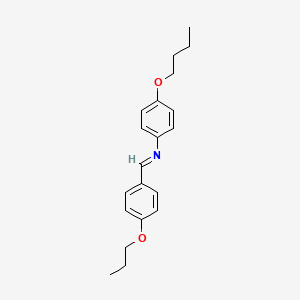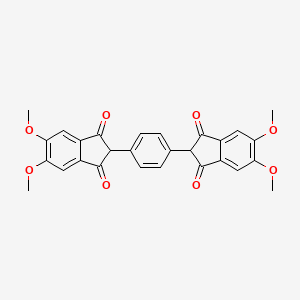
2,2'-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” is an organic compound that belongs to the class of indene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indene Core: Starting with a suitable precursor, the indene core can be synthesized through cyclization reactions.
Coupling Reaction: The final step involves coupling the indene units with a 1,4-phenylene linker, possibly through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysts: Use of efficient catalysts to speed up the reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure the desired reaction pathway.
化学反応の分析
Types of Reactions
“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
科学的研究の応用
Chemistry
In chemistry, “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.
Medicine
In medicine, the compound or its derivatives could be explored for their potential pharmacological effects. For example, they may be investigated for their ability to interact with specific biological targets.
Industry
In industry, “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of “2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
Electronic Properties: In organic electronics, the compound’s electronic properties, such as charge transport and light absorption, play a crucial role in its function.
類似化合物との比較
Similar Compounds
2,2’-(1,4-Phenylene)bis(1H-indene-1,3(2H)-dione): Lacks the methoxy groups, which may affect its reactivity and properties.
2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione): Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
“2,2’-(1,4-Phenylene)bis(5,6-dimethoxy-1H-indene-1,3(2H)-dione)” is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in materials science and pharmaceuticals.
特性
CAS番号 |
20854-80-2 |
|---|---|
分子式 |
C28H22O8 |
分子量 |
486.5 g/mol |
IUPAC名 |
2-[4-(5,6-dimethoxy-1,3-dioxoinden-2-yl)phenyl]-5,6-dimethoxyindene-1,3-dione |
InChI |
InChI=1S/C28H22O8/c1-33-19-9-15-16(10-20(19)34-2)26(30)23(25(15)29)13-5-7-14(8-6-13)24-27(31)17-11-21(35-3)22(36-4)12-18(17)28(24)32/h5-12,23-24H,1-4H3 |
InChIキー |
YLKQEQMNCBDMPD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C4C(=O)C5=CC(=C(C=C5C4=O)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


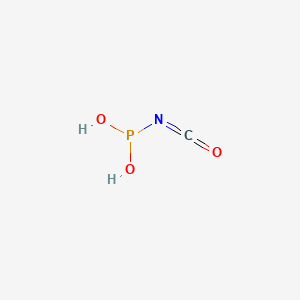
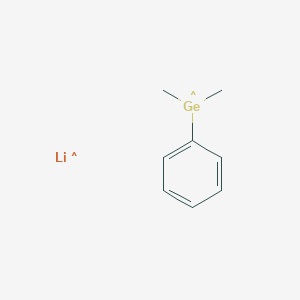
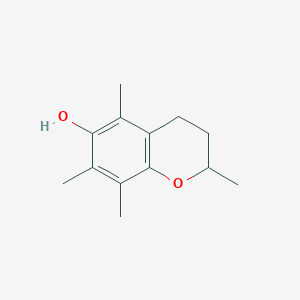
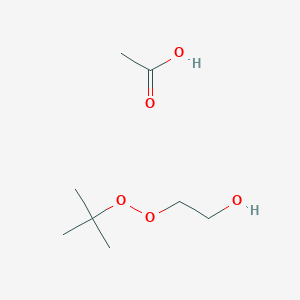
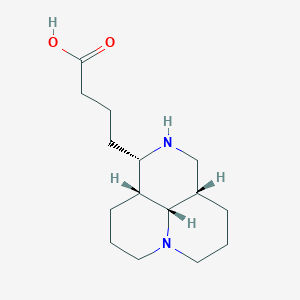

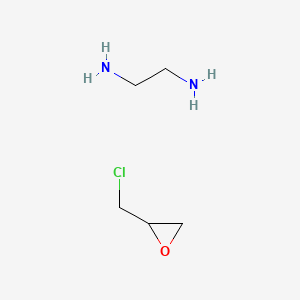
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
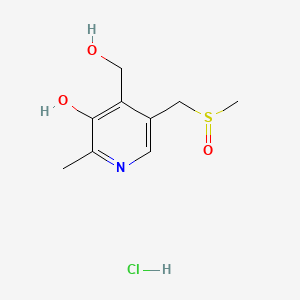
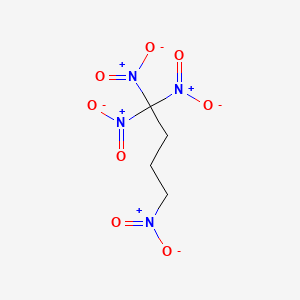
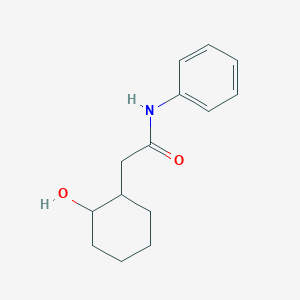
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
